molecular formula C10H20O2S B147075 Isooctyl thioglycolate CAS No. 25103-09-7

Isooctyl thioglycolate

Cat. No.: B147075
CAS No.: 25103-09-7
M. Wt: 204.33 g/mol
InChI Key: RZBBHEJLECUBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isooctyl thioglycolate is a chemical compound with the molecular formula HSCH₂CO₂(CH₂)₅CH(CH₃)₂. It is an ester of thioglycolic acid and isooctyl alcohol. This compound is widely used in various industries, including cosmetics, where it functions as a depilatory agent and a hair waving or smoothing agent .

Biochemical Analysis

Biochemical Properties

Isooctyl thioglycolate plays a significant role in biochemical reactions as a reducing agent and a stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with glutathione S-transferase (GST), an enzyme involved in detoxification processes . The interaction between this compound and GST enhances the enzyme’s activity, facilitating the reduction of toxic compounds. Additionally, this compound can break down disulfide bonds in keratin, making it useful in hair and nail treatments .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to enhance collagen production and promote cell turnover, which can reduce the appearance of fine lines and wrinkles . In macrophages, this compound increases glycolysis and oxidative phosphorylation, leading to higher levels of phagocytic activity . This compound also exhibits antioxidant properties, protecting cells from damage caused by free radicals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as GST, enhancing their activity and facilitating detoxification processes . This compound also acts as a reducing agent, breaking down disulfide bonds in proteins like keratin . This compound can modulate gene expression by influencing transcription factors and signaling pathways involved in collagen production and cell turnover .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term exposure to this compound has been shown to cause minimal toxicity in animal studies . It can be a skin irritant in some cases, and its stability may be affected by environmental factors such as temperature and light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to be relatively non-toxic and effective in enhancing cellular functions such as phagocytosis . At high doses, this compound can cause adverse effects, including skin irritation and potential toxicity . A no-observable-adverse-effect level (NOAEL) of 100 mg/kg per day has been determined in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GST, facilitating the reduction of toxic compounds . This compound can also influence metabolic flux by enhancing glycolysis and oxidative phosphorylation in macrophages . Additionally, this compound has been shown to be involved in the detoxification of mercury through the merA-GST pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via endocytosis . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding proteins .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it enhances oxidative phosphorylation and ATP production . Its localization to the cytoplasm allows it to interact with enzymes like GST and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl thioglycolate can be synthesized through the esterification of thioglycolic acid with isooctyl alcohol. The reaction typically involves the use of a catalyst and an organic solvent. One method involves dehydrating and esterifying thioglycolic acid and isooctyl alcohol in the presence of a catalyst . Another method uses chloroacetic acid and isooctanol, which undergo an esterification reaction in the presence of a catalyst to form isooctyl chloroacetate. This intermediate then reacts with sodium thiosulfate to form a Bunte salt, which is subsequently acidolyzed and reduced to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure high yield and purity. The process may include steps such as refluxing, distillation, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Isooctyl thioglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the compound is particularly reactive and can participate in numerous reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiol group. Reagents such as alkyl halides can be used in these reactions.

Major Products Formed:

Scientific Research Applications

Isooctyl thioglycolate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isooctyl thioglycolate is similar to other thioglycolic acid esters, such as methyl thioglycolate and ethyl thioglycolate. its unique structure, which includes an isooctyl group, provides it with distinct properties:

Properties

IUPAC Name

6-methylheptyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBBHEJLECUBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274221
Record name 6-Methylheptyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS]
Record name Acetic acid, 2-mercapto-, isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isooctyl thioglycolate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5703
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa)
Record name ISOOCTYL THIOGLYCOLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C
Record name ISOOCTYL THIOGLYCOLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid

CAS No.

106-76-3, 25103-09-7
Record name 6-Methylheptyl 2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isooctyl thioglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctyl mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOOCTYL THIOGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOOCTYL THIOGLYCOLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of 2.5 g of Amberlyst A-15, 71.0 g (0.763 mol) of thioglycolic acid and 109.8 g (0.843 mol) of 2-ethylhexanol is heated as described in Example 1, using a water separator, until no further water passes over. The residue is neutralized with 15 ml of a 10% sodium bicarbonate solution at 25° C. and washed with 15 ml of a 3% sodium chloride solution. After the aqueous phase (31.9 g of wash water polluted with thioglycolic acid) has been removed, the residue is distilled under reduced pressure (8.5 mbar) at an overhead temperature of 105° C. 129.5 g (82%) of the product are obtained with first runnings of 16.1 g and a residue of 4.9 g.
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
109.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isooctyl thioglycolate
Reactant of Route 2
Reactant of Route 2
Isooctyl thioglycolate
Reactant of Route 3
Reactant of Route 3
Isooctyl thioglycolate
Reactant of Route 4
Reactant of Route 4
Isooctyl thioglycolate
Reactant of Route 5
Reactant of Route 5
Isooctyl thioglycolate
Reactant of Route 6
Reactant of Route 6
Isooctyl thioglycolate
Customer
Q & A

Q1: What is the primary application of Isooctyl thioglycolate in material science?

A1: this compound is widely used as a heat stabilizer for polyvinyl chloride (PVC). [, , , , , , , , ].

Q2: How does this compound enhance the stability of PVC?

A2: Studies suggest that this compound, particularly when used in conjunction with calcium stearate, acts as a phase transfer catalyst. This catalytic activity facilitates the replacement of unstable chlorine atoms in degrading PVC with more stable stearate groups, thus improving the material's resistance to thermal degradation [].

Q3: Are there other materials where this compound demonstrates beneficial properties?

A3: Research indicates that this compound contributes to improved flexibility and durability in specific PVC synthetic leather formulations intended for sports shoes []. It's also incorporated in various rubber formulations for gaskets and sealing applications, enhancing their thermal stability, oil resistance, and aging resistance [, , ].

Q4: What challenges are associated with using conventional methyltin mercaptide heat stabilizers in PVC processing?

A4: Traditional methyltin mercaptide mixtures used as heat stabilizers in PVC processing often suffer from issues related to volatilization and precipitation during the manufacturing process. These drawbacks can negatively impact the overall quality and performance of the final PVC product [].

Q5: What is the molecular formula and weight of this compound?

A5: While the provided excerpts don't explicitly state the molecular formula and weight, they refer to its synonyms like isooctyl mercaptoacetate and its alternative name, 2-ethylhexyl thioglycolate. Based on this information, this compound has the molecular formula C10H20O2S and a molecular weight of 204.31 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Researchers utilize several methods, including FTIR (Fourier Transform Infrared Spectroscopy), 1H NMR (Proton Nuclear Magnetic Resonance), and elemental analysis, to confirm the structure and purity of synthesized this compound [, ].

Q7: Beyond its role as a stabilizer, does this compound exhibit catalytic properties?

A7: While not extensively discussed in the provided research, one study highlights the potential of this compound as an intermediate in the synthesis of a coordinated methyltin mercaptide compound. This compound is proposed as a novel heat stabilizer for PVC, suggesting a possible catalytic role for this compound in the synthesis process [].

Q8: What are the common starting materials used in the synthesis of this compound?

A8: Several synthesis routes for this compound are presented in the research. One common method involves using chloroacetic acid and isooctanol in an esterification reaction to first produce isooctyl chloroacetate. This intermediate then reacts with sodium thiosulfate, followed by acidolysis and reduction to yield this compound []. Another approach utilizes sodium chloroacetate and sodium thiosulfate to produce Bunte salt, which then undergoes acidolysis and esterification with isooctanol [].

Q9: What is a key challenge in the conventional synthesis of this compound, and how do researchers address it?

A9: Traditional synthesis methods often face limitations in achieving high yields of this compound. To overcome this, researchers have developed an innovative approach involving a multi-stage continuous extraction and continuous esterification technique. By utilizing isooctanol as both a reactant and an extraction agent, this method significantly enhances product yield and reduces production time [].

Q10: Are there any alternative methods being explored to synthesize this compound?

A10: Yes, researchers are exploring the use of solid super acid catalysts in the synthesis of this compound. This approach involves reacting sodium chloroacetate and sodium thiosulfate to prepare Bunte salt, followed by acidolysis to synthesize mercaptoacetic acid. The final step involves an extraction esterification method using isooctyl alcohol as the extraction agent and reacting it with mercaptoacetic acid to produce this compound [].

Q11: How does modifying the organic groups in organotin bis(this compound) compounds affect their effectiveness as thermal stabilizers for PVC?

A11: While the provided abstracts do not delve into specific structure-activity relationships, they do indicate that the nature of the organic groups attached to the tin atom in organotin bis(this compound) compounds can significantly influence their stabilizing effectiveness in PVC [].

Q12: Is there evidence of this compound's potential for biodegradation?

A13: One study identified this compound as a metabolite produced by specific Halomonas bacterial species when exposed to mercury stress []. This finding suggests the potential for these bacteria to degrade this compound and highlights the compound's role in the microorganism's mercury detoxification mechanism.

Q13: Are there alternative compounds being investigated as replacements for traditional antimony mercaptide stabilizers in PVC?

A14: Yes, research explores the potential of barium mercaptides as synergists to antimony mercaptides in PVC stabilization. Studies indicate that barium mercaptides, particularly when used in combination with antimony tris(this compound), demonstrate remarkable synergistic effects, improving the long-term stability of PVC and potentially reducing the required amount of antimony compounds [, ].

Q14: Are there efforts to develop more environmentally friendly stabilizers for PVC?

A15: Research explores using metal complexes of cyanoguanidine and urea as potential thermal stabilizers for PVC. These complexes, particularly those containing tin, nickel, and cobalt, demonstrated higher stabilizing efficiencies compared to conventional stabilizers, suggesting a promising avenue for developing more environmentally friendly alternatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.